molecular formula C20H19N5O3S B2566168 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886941-05-5

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2566168
CAS No.: 886941-05-5
M. Wt: 409.46
InChI Key: XFGFUOZMZZRQNL-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a well-documented driver in various pathological processes, most notably in oncogenesis, where it promotes tumor cell proliferation, survival, and angiogenesis. This compound acts as a competitive ATP-binding site inhibitor , effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt. Its core research value lies in its application as a targeted chemical probe for investigating the functional roles of FGFRs in both cellular and animal models of disease. Researchers utilize this inhibitor to elucidate the complexities of FGFR-driven signaling networks, to validate FGFR as a therapeutic target in specific cancer types, and to study mechanisms of resistance to FGFR-targeted therapies. The design of the molecule, incorporating a 1,2,4-triazole scaffold, is part of a structure-activity relationship (SAR) exploration aimed at optimizing kinase selectivity and potency, making it a valuable tool for preclinical pharmacological studies in cancer research and beyond. This product is intended for research purposes by qualified scientific professionals.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-14-7-8-16(27-2)15(12-14)21-18(26)13-29-20-23-22-19(17-6-5-11-28-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFUOZMZZRQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the 1,2,4-Triazole Ring: : Often initiated through the condensation of an appropriate hydrazine derivative with a dicarbonyl compound.

  • Attachment of the Furan and Pyrrole Groups: : This can be achieved through coupling reactions using furan-2-carbaldehyde and pyrrole derivatives under catalytic conditions.

  • Introduction of the Sulfanyl Group: : Generally introduced using thiolating agents like thiourea in the presence of oxidizing agents.

  • Final Coupling to Form Acetamide: : The final step involves coupling the synthesized intermediate with 2-methoxy-5-methylphenylacetic acid under peptide bond-forming conditions, typically using EDCI or DCC as coupling agents.

Industrial Production Methods

For industrial-scale production, the process is optimized to minimize steps and use cost-effective reagents. Batch or continuous flow reactors might be employed to maintain high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the pyrrole or furan rings, forming various oxidized products.

  • Reduction: : Reduction reactions can target the triazole or pyrrole rings, often leading to ring saturation.

  • Substitution: : The compound is susceptible to nucleophilic substitutions, particularly at the sulfanyl group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, or other peroxides in suitable solvents.

  • Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.

  • Substitution: : Various nucleophiles in the presence of bases like NaH or KOH.

Major Products Formed

Oxidation and reduction reactions modify the heterocyclic rings, while substitution reactions replace the sulfanyl group with other functional groups.

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to its structural features:

  • Antifungal Properties : The triazole ring is known for its antifungal effects, which may be beneficial in developing treatments for fungal infections.
  • Anticancer Potential : The presence of the furan and pyrrole rings suggests potential anticancer activities, making it a candidate for cancer research.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, suggesting applications in treating resistant bacterial strains.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be useful in managing various inflammatory conditions.

Pharmaceutical Development

The compound is being explored for its potential as:

  • Antifungal Agents : Due to its triazole component, it may serve as a lead compound in developing new antifungal medications.
  • Antimicrobial Formulations : Its demonstrated antimicrobial activity positions it as a candidate for new antibiotic formulations.

Agricultural Chemistry

In agricultural settings, the compound has shown promise as:

  • Fungicides : Its antifungal properties can be harnessed to protect crops from fungal infections, enhancing agricultural yield and quality.

Material Science

The unique chemical structure allows for potential applications in:

  • Polymer Synthesis : It can contribute to developing novel materials with improved thermal and mechanical properties.

Biochemical Assays

In biochemical research, the compound can act as:

  • Reagents : It aids in detecting and quantifying specific biomolecules, facilitating various biochemical assays.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamideSimilar triazole-sulfanyl structureAntimicrobial
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamideContains phenoxy groupAntifungal
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-pyrrolidinyl]sulfanyl}-N-(phenethyl)acetamideDifferent nitrogen-containing heterocyclesPotential neuroprotective effects

These compounds exhibit varying biological activities influenced by their structural modifications.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets such as enzymes or receptors involved in disease pathways. These studies help elucidate the mechanism of action and guide chemical modifications to enhance efficacy and selectivity.

Mechanism of Action

The biological effects of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide are likely mediated through its interaction with key molecular targets such as enzymes or receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their function, while the sulfanyl group may form disulfide bonds, altering protein conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which are structurally diversified through variations in triazole substituents and aryl acetamide groups. Key analogues and their properties are summarized below:

Key Findings and SAR Insights

Triazole Substitution :

  • The pyrrole group at the 4th position of the triazole ring (target compound) enhances anti-exudative activity compared to ethyl or pyridinyl substituents. For example, replacing pyrrole with ethyl (as in the 3-chloro-4-fluorophenyl analogue) reduces activity by 16% .
  • Furan at the 5th position is superior to pyridinyl groups, as seen in the 45% inhibition of the pyridinyl-substituted analogue .

Aryl Acetamide Modifications :

  • Methoxy and methyl groups on the phenyl ring (e.g., 2-methoxy-5-methylphenyl in the target compound) improve solubility and membrane permeability, contributing to higher efficacy .
  • Halogenation (e.g., chlorine or fluorine) at specific positions can either enhance or reduce activity depending on steric and electronic effects. For instance, 3-chloro-4-fluorophenyl substitution yields moderate activity (52%), while 2,4-difluorophenyl reduces it further (49%) .

Dosage and Efficacy :

  • The target compound achieves 68% inhibition at 10 mg/kg, outperforming most analogues. This suggests synergistic effects from its unique substitution pattern .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide represents a novel synthetic molecule with potential therapeutic applications. Its intricate structure features a triazole ring, a pyrrole moiety, and a furan ring, which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S with a molecular weight of approximately 382.47 g/mol. The structural components are significant for their biological interactions:

  • Furan Ring : Associated with various pharmacological activities.
  • Pyrrole Moiety : Known for anticancer properties.
  • Triazole Unit : Linked to antifungal activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial effects. A study highlighted its activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects . The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell death.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Anti-inflammatory Activity

The presence of the triazole and pyrrole rings in the compound is linked to anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation . This makes it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, related triazole compounds demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values indicating significant potency .

Cancer Cell LineIC50 Value (µM)
HCT-1166.2
T47D27.3

The biological activities of This compound are attributed to its ability to bind with specific biomolecules:

  • Enzyme Inhibition : The compound has shown strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Protein Binding : Molecular docking studies suggest that the compound interacts favorably with bovine serum albumin (BSA), indicating potential for effective drug delivery systems .

Case Studies

Several case studies have explored the efficacy of similar compounds derived from triazoles and pyrroles:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial and anticancer activities. The most active compounds showed IC50 values comparable to standard drugs .
  • Pyrrole-Based Compounds : Compounds containing pyrrole rings were tested against multiple cancer cell lines, revealing significant cytotoxicity and suggesting their potential use in cancer therapy .

Q & A

Q. What synthetic methodologies are established for synthesizing this triazole-acetamide derivative?

The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole fragment at the 4th position of the triazole ring . A typical procedure involves refluxing intermediates with pyridine and zeolite (Y-H) as catalysts, followed by recrystallization from ethanol .

Q. How is the structural identity of the compound validated experimentally?

Structural confirmation employs 1H NMR (to verify substituent integration), IR spectroscopy (to identify functional groups like C=O and N-H), and LC-MS (for molecular ion verification). Elemental analysis ensures purity and stoichiometric consistency . For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution .

Q. What preliminary biological assays are used to screen anti-exudative activity?

Anti-exudative activity is evaluated in formalin-induced edema models in rats. Compounds are administered at doses ranging from 50–100 mg/kg, with activity quantified by measuring reductions in paw volume or exudate volume compared to controls .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Catalyst screening : Zeolite (Y-H) enhances reaction efficiency by providing a porous matrix for controlled alkylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Computational guidance : Reaction path searches using quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. What structure-activity relationship (SAR) trends are observed for anti-exudative activity?

  • Electron-withdrawing groups (e.g., nitro, fluorine) at the phenyl ring’s 4th position enhance activity by increasing electrophilicity and receptor binding .
  • Pyrrole substitution : Bulky substituents at the triazole’s 4th position improve lipophilicity, correlating with higher membrane permeability in rat models .

Q. How can molecular docking and in silico tools predict biological targets?

  • PASS software predicts potential biological activities (e.g., anti-inflammatory, analgesic) by comparing structural motifs to known pharmacophores .
  • Docking studies (e.g., AutoDock Vina) model interactions with cyclooxygenase-2 (COX-2) or leukotriene receptors, identifying key hydrogen bonds with residues like Arg120 or Tyr355 .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in flexible groups : The furan and pyrrole rings may exhibit positional disorder, requiring Twinning or ADPs (anisotropic displacement parameters) refinement in SHELXL .
  • Data resolution : High-resolution datasets (≤1.0 Å) are critical for resolving sulfur atoms in the sulfanyl group, which have weak scattering factors .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability assays : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability discrepancies .

Q. What strategies improve regioselectivity during triazole ring functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to direct sulfanyl or alkylation to desired positions .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing side-product formation .

Q. How are toxicity risks assessed during lead optimization?

  • In silico ADMET prediction : Tools like ProTox-II or SwissADME evaluate hepatotoxicity, Ames mutagenicity, and hERG channel inhibition .
  • In vitro cytotoxicity : Screen against HEK-293 or HepG2 cells at concentrations ≥10 μM to identify off-target effects .

Methodological Notes

  • Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Crystallographic disorder : Use SQUEEZE (in PLATON) to model solvent-occupied voids in low-quality datasets .

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